molecular formula C6H4FNO3 B13440592 4-Fluoro-6-hydroxypicolinic acid

4-Fluoro-6-hydroxypicolinic acid

Cat. No.: B13440592
M. Wt: 157.10 g/mol
InChI Key: MVALFQBRRITTPM-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the sixth position on the pyridine ring

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

4-fluoro-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

MVALFQBRRITTPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-6-oxopicolinic acid or 4-fluoro-6-carboxypicolinic acid.

    Reduction: Formation of this compound derivatives with altered functional groups.

    Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways. The hydroxyl group also plays a crucial role in its binding affinity and overall activity.

Comparison with Similar Compounds

    6-Hydroxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoropicolinic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

    Picolinic acid: The parent compound with neither fluorine nor hydroxyl substitutions.

Uniqueness: 4-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

4-Fluoro-6-hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the sixth position of the pyridine ring. This compound has garnered attention in scientific research due to its unique structural properties, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C_6H_6FNO_3
  • Molecular Weight : Approximately 157.1 g/mol
  • Structural Features : The unique combination of a fluorine atom and a hydroxyl group on the pyridine ring imparts distinct chemical and biological properties compared to its isomers.

The biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial.
  • Chelation : Similar to other picolinic acid derivatives, it may act as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical pathways .
  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, although specific pathogens and mechanisms are yet to be fully elucidated .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell wall synthesis
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Candida albicans64 µg/mLDisruption of cell membrane integrity

Anticancer Potential

The compound is being investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. A notable case study involved treatment with this compound leading to significant cytotoxic effects in:

  • MDA-MB-231 (breast cancer) : Induction of apoptosis was observed, with downregulation of anti-apoptotic proteins such as BCL-2.
  • Sarcoma 180 : Treatment resulted in increased levels of reactive oxygen species (ROS), contributing to cell death.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study assessed the effects of varying concentrations of this compound on MDA-MB-231 cells. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
  • Antimicrobial Efficacy :
    • Another study evaluated the compound's efficacy against multidrug-resistant strains of bacteria, demonstrating significant inhibition at lower concentrations compared to traditional antibiotics.

Future Directions

Research into the biological activity of this compound is ongoing, with several avenues being explored:

  • Mechanistic Studies : Further investigation into its interaction with specific biological targets and pathways.
  • Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating infections and cancers.
  • Environmental Impact : Studies assessing its degradation pathways and safety profiles for practical applications.

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